3-(7-Aza-2-benzimidazolyl)benzamidoxime
Description
Current Landscape of Heterocyclic Compounds in Chemical Biology and Drug Discovery
Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements, form the backbone of a vast array of pharmaceuticals and biologically active molecules. researchgate.netmdpi.com Their structural diversity and ability to interact with a wide range of biological targets make them indispensable in modern drug discovery. nih.gov Nitrogen-containing heterocycles are particularly prominent, forming the core of numerous approved drugs for treating a wide spectrum of diseases. researchgate.netnih.gov The versatility of these compounds allows medicinal chemists to fine-tune their properties, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize their effectiveness and safety profiles. nih.gov
Significance of Benzimidazole (B57391) and Amidoxime (B1450833) Scaffolds in Medicinal Chemistry
The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. sigmaaldrich.comnih.gov This designation stems from its presence in a multitude of FDA-approved drugs with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties. nih.govnih.gov The benzimidazole core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows it to bind effectively to a wide range of biological macromolecules. sigmaaldrich.com
Similarly, the amidoxime functional group is a versatile component in medicinal chemistry, often used as a bioisostere for carboxylic acids. nih.gov Amidoximes are known to be prodrugs of amidines and can exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. researchgate.net Their ability to release nitric oxide (NO) under certain conditions also contributes to their therapeutic potential. nih.gov
Rationale for Dedicated Academic Investigation into 3-(7-Aza-2-benzimidazolyl)benzamidoxime
The combination of the aza-benzimidazole and benzamidoxime (B57231) moieties in a single molecule presents a compelling case for dedicated academic investigation. The aza-benzimidazole core, a variation of the classic benzimidazole structure, introduces an additional nitrogen atom into the benzene ring, which can alter the compound's electronic properties, solubility, and potential for hydrogen bonding. This modification could lead to novel interactions with biological targets.
The presence of the benzamidoxime group further enhances the molecule's potential. This functional group can participate in various biological interactions and may confer unique pharmacological properties. The strategic placement of these two scaffolds suggests a molecule designed to explore new chemical space and potentially interact with novel biological targets or exhibit improved activity against existing ones.
Overview of Research Objectives and Hypotheses for the Chemical Compound
Based on the known properties of its constituent parts, a hypothetical research program for this compound would likely encompass the following objectives and hypotheses:
Research Objectives:
To synthesize and characterize this compound.
To evaluate its in vitro and in vivo biological activity across a range of assays, including but not limited to anticancer, antimicrobial, and anti-inflammatory screens.
To elucidate the mechanism of action through which the compound exerts its biological effects.
To conduct structure-activity relationship (SAR) studies to identify key structural features responsible for its activity and to guide the design of more potent and selective analogs.
Hypotheses:
The compound will exhibit significant biological activity due to the synergistic or additive effects of the aza-benzimidazole and benzamidoxime scaffolds.
The aza-benzimidazole moiety will enhance the compound's binding affinity to specific biological targets compared to traditional benzimidazoles.
The benzamidoxime group will serve as a key pharmacophore, potentially acting as a prodrug or directly interacting with target enzymes or receptors.
In the absence of specific research data, any discussion of the detailed findings, including data tables on biological activity, remains speculative. The synthesis of this specific molecule has not been detailed in publicly available scientific literature, and as such, no experimental data on its biological properties can be presented.
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUWNHCIYUAHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C2=NC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)C2=NC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 3 7 Aza 2 Benzimidazolyl Benzamidoxime
Retrosynthetic Analysis and Strategic Design for 3-(7-Aza-2-benzimidazolyl)benzamidoxime Synthesis
A logical retrosynthetic analysis of this compound guides the strategic design of its synthesis. The analysis begins by disconnecting the molecule at its key functional groups and heterocyclic core.
The second disconnection focuses on the imidazole (B134444) ring of the 7-aza-benzimidazole (imidazo[4,5-b]pyridine) core. The most common and direct method for constructing this ring system involves the condensation and subsequent cyclization of an ortho-diaminoheterocycle with a carboxylic acid or its equivalent, such as an aldehyde. mdpi.comadvancechemjournal.com This leads to two simpler, commercially available starting materials: 2,3-diaminopyridine and 3-cyanobenzaldehyde (B1676564) (or 3-cyanobenzoic acid).
This two-step retrosynthetic pathway is advantageous as it relies on robust and well-documented chemical transformations, ensuring a high probability of success in the forward synthesis.
Purification and Isolation Techniques for the Parent Compound
The purification of the final product, this compound, and its nitrile intermediate is crucial for obtaining a high-purity sample. A multi-step purification protocol is typically employed.
Following the synthesis, the crude product is often isolated by filtration if it precipitates from the reaction mixture, or by removing the solvent under reduced pressure. The subsequent purification train may involve:
Extraction: The crude material can be dissolved or suspended in an appropriate solvent and washed with aqueous solutions to remove inorganic salts and water-soluble impurities. For amidoximes, which have both basic and weakly acidic protons, careful pH adjustment during extraction can be an effective purification step.
Column Chromatography: This is a highly effective method for separating the desired compound from unreacted starting materials and byproducts. For aromatic amidoximes, a common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. mdpi.comresearchgate.net
Recrystallization: The final step to achieve high purity is often recrystallization from a suitable solvent or solvent system. This technique is particularly effective for removing trace impurities from crystalline solids. google.com The choice of solvent is determined empirically to find one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
Synthesis and Characterization of Structural Analogues and Derivatives of this compound
The structural complexity of the parent compound provides numerous opportunities for creating analogues and derivatives to explore structure-activity relationships.
The rational design of analogues can target three main regions of the molecule: the benzamidoxime (B57231) moiety, the imidazo[4,5-b]pyridine core, and the linkage between them.
Modification of the Benzamidoxime Ring: Substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced onto the phenyl ring of the benzamidoxime. This is achieved by starting the synthesis with the appropriately substituted 3-cyanobenzaldehyde or 3-cyanobenzoic acid.
Modification of the Imidazo[4,5-b]pyridine Core:
Pyridine (B92270) Ring Substitution: Starting with substituted 2,3-diaminopyridines (e.g., 5-bromo-2,3-diaminopyridine) allows for the introduction of functional groups onto the pyridine portion of the heterocycle. nih.gov
N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated. This reaction can sometimes lead to a mixture of regioisomers (N1 vs. N3), but conditions can be optimized to favor one over the other. nih.govnih.gov Phase transfer catalysis is one method used for such alkylations. nih.gov
Derivatization of the Amidoxime (B1450833) Group: The -NOH group of the amidoxime can be O-alkylated or O-acylated to produce various ester and ether derivatives, which can alter the compound's physicochemical properties.
The following table provides examples of rationally designed structural analogues and the key starting materials required for their synthesis.
| Analogue Name | Modification Site | Key Starting Material 1 | Key Starting Material 2 |
| 3-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzamidoxime | Pyridine Ring | 5-Bromo-2,3-diaminopyridine | 3-Cyanobenzaldehyde |
| 3-(1H-Imidazo[4,5-b]pyridin-2-yl)-4-methylbenzamidoxime | Benzamidoxime Ring | 2,3-Diaminopyridine | 3-Cyano-4-methylbenzaldehyde |
| 3-(1-Benzyl-1H-imidazo[4,5-b]pyridin-2-yl)benzamidoxime | Imidazole Nitrogen | 2,3-Diaminopyridine, 3-Cyanobenzaldehyde | Benzyl (B1604629) bromide (for post-synthesis alkylation) |
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzamidoxime | Linker Position | 2,3-Diaminopyridine | 4-Cyanobenzaldehyde |
Characterization of these new analogues would rely on standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structures, along with elemental analysis to verify their purity.
Peripheral Substituent Exploration and Diversification
The exploration and diversification of peripheral substituents on the core structure of this compound are crucial for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies on benzimidazole (B57391) derivatives have consistently shown that modifications at various positions of the benzimidazole ring system can significantly impact their therapeutic potential. nih.govnih.gov Methodologies for such diversification can be systematically applied to the 7-azabenzimidazole core, the benzonitrile (B105546) precursor to the amidoxime, and the amidoxime moiety itself.
Modification of the 7-Azabenzimidazole Core
The 7-azabenzimidazole scaffold offers several sites for substitution, primarily on the benzene (B151609) ring portion and the nitrogen atom of the imidazole ring.
N-Alkylation and N-Arylation: The nitrogen atom of the 7-azabenzimidazole that is not part of the fusion is a prime site for derivatization. N-alkylation can be readily achieved using various alkyl halides in the presence of a base. This approach allows for the introduction of a wide range of substituents, including simple alkyl chains, functionalized alkyl groups (e.g., containing hydroxyl, amino, or ester functionalities), and benzylic groups. ajol.info For instance, N-allyl, N-pentyl, and various N-benzyl derivatives of 7-azabenzimidazoles have been synthesized to explore the impact of these substituents on biological activity. ajol.info
Substitution on the Benzene Ring: The benzene portion of the azabenzimidazole ring can be functionalized prior to the condensation reaction that forms the imidazole ring. Starting with substituted 2,3-diaminopyridines allows for the introduction of a variety of substituents such as halogens, nitro groups, and alkyl groups at different positions. These groups can then serve as handles for further chemical transformations. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated.
Derivatization of the Phenyl Ring of the Benzamidoxime Moiety
The phenyl ring connecting the azabenzimidazole core and the amidoxime group provides another avenue for structural diversification. Substituted 3-cyanobenzonitriles can be used as starting materials in the synthesis of the 2-aryl-7-azabenzimidazole core. This allows for the introduction of a wide array of substituents on this phenyl ring.
Table 1: Representative Examples of Substituted 2-(3-cyanophenyl)-7-azabenzimidazoles
| Compound ID | Substituent (R) on Phenyl Ring | Synthetic Method |
| 1a | H | Condensation |
| 1b | 4-Fluoro | Condensation |
| 1c | 4-Chloro | Condensation |
| 1d | 4-Methyl | Condensation |
| 1e | 4-Methoxy | Condensation |
| 1f | 5-Bromo | Condensation |
| 1g | 5-Nitro | Condensation |
Modification of the Amidoxime Group
The amidoxime functional group itself can be derivatized to produce prodrugs or to alter the compound's physicochemical properties. O-acylation or O-alkylation of the amidoxime hydroxyl group can be achieved using standard acylation or alkylation reagents. These modifications can improve oral bioavailability or modulate the compound's metabolic stability.
Table 2: Potential O-derivatives of this compound
| Derivative ID | Modifying Group (R') | Purpose of Modification |
| 2a | Acetyl | Prodrug, increased lipophilicity |
| 2b | Pivaloyl | Prodrug, enhanced stability |
| 2c | Methyl | Altered H-bonding, metabolic stability |
| 2d | Ethyl | Increased lipophilicity |
The systematic exploration of these peripheral substituents, guided by computational modeling and biological screening, is a key strategy in the optimization of lead compounds based on the this compound scaffold.
Molecular Target Identification and Biological Mechanism Elucidation of 3 7 Aza 2 Benzimidazolyl Benzamidoxime
High-Throughput Screening (HTS) and Phenotypic Screening Approaches
To identify the biological targets of novel compounds like 3-(7-Aza-2-benzimidazolyl)benzamidoxime, high-throughput screening (HTS) and phenotypic screening are indispensable initial steps. HTS would involve testing the compound against a large library of purified enzymes and receptors to identify potential molecular targets. Given the prevalence of benzimidazole (B57391) derivatives as kinase inhibitors, a kinase panel screening would be a logical starting point. nih.gov
Phenotypic screening, conversely, assesses the compound's effect on cell behavior without a preconceived target. A typical phenotypic screen would involve applying this compound to various cell lines, including cancer and normal cell lines, and monitoring for changes in morphology, proliferation, or viability. nih.gov For instance, a screen could be designed using a co-culture system of myeloid-derived suppressor cells (MDSCs) and T cells to identify novel immunomodulators. nih.gov
Biochemical Characterization of Molecular Interactions
Enzyme Inhibition and Activation Profiling (e.g., studies related to Caspase-3/7 as suggested by structurally related inhibitors)
The benzimidazole scaffold is present in numerous enzyme inhibitors. nih.govnih.gov Structurally related compounds suggest that this compound could be investigated as an inhibitor of caspases, which are key enzymes in the apoptotic pathway. For example, a commercially available Caspase-3/7 Inhibitor II shares structural similarities. An enzyme inhibition assay for Caspase-3 and Caspase-7 would be performed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Below is a hypothetical data table of related benzimidazole compounds and their inhibitory activity on various enzymes.
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Benzimidazolium salts | Acetylcholinesterase (AChE) | 26.71-119.09 | nih.gov |
| Benzimidazolium salts | Carbonic Anhydrase I (hCA I) | 19.77-133.68 | nih.gov |
| Benzimidazolium salts | Carbonic Anhydrase II (hCA II) | 13.09-266.38 | nih.gov |
| Benzimidazole-thiazole hybrid | Cyclooxygenase-2 (COX-2) | 45 | nih.gov |
| Benzimidazole-thiazole hybrid | 15-Lipoxygenase (15-LOX) | 1670 | nih.gov |
This table presents data for related benzimidazole compounds to illustrate potential enzyme inhibitory activities, not for this compound itself.
Receptor Binding Assays and Ligand-Target Kinetics
Benzimidazole derivatives have been shown to interact with various receptors. nih.govnih.gov To determine if this compound binds to a specific receptor, radioligand binding assays could be employed. These assays measure the affinity of the compound for a receptor by competing with a known radiolabeled ligand. For example, given the role of benzimidazoles in oncology, binding to the androgen receptor could be investigated. nih.gov
Protein-Protein Interaction Modulation Studies
The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy. nih.gov Certain small molecules can stabilize or disrupt these interactions. Given the planar nature of the benzimidazole ring system, it could potentially intercalate at the interface of two proteins. Assays such as fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) could be used to screen for the ability of this compound to modulate PPIs. For example, the stabilization of the 14-3-3σ protein's interactions with its partners is a known anti-cancer strategy involving small molecules. nih.gov
Cellular Assays and Functional Readouts for this compound Activity
Cell Viability and Proliferation Assays
To assess the functional consequences of the molecular interactions of this compound, a variety of cellular assays would be necessary. Cell viability assays, such as the MTT or MTS assay, would determine the compound's cytotoxic effects on different cell lines. nih.govnih.gov Proliferation assays, like the BrdU incorporation assay, would measure its impact on cell division. nih.gov These assays are crucial for understanding the compound's potential as an anticancer agent.
The following table shows representative data for the anti-proliferative activity of some benzimidazole derivatives in different cancer cell lines.
| Compound | Cell Line | Assay | Activity | Reference |
| Benzimidazole-furan derivative 5 | A549 (Lung Cancer) | MTS | Significant cytotoxicity | nih.gov |
| Benzimidazole-furan derivative 6 | HCC827 (Lung Cancer) | BrdU | High anti-proliferative | nih.gov |
| Benzimidazole-furan derivative 8 | NCI-H358 (Lung Cancer) | MTS | Significant cytotoxicity | nih.gov |
| Benzimidazole-furan derivative 9 | A549 (Lung Cancer) | BrdU | High anti-proliferative | nih.gov |
| Benzimidazole-furan derivative 15 | HCC827 (Lung Cancer) | MTS | Significant cytotoxicity | nih.gov |
This table illustrates the types of anti-proliferative activities observed for related benzimidazole compounds and is not direct data for this compound.
Apoptosis and Cell Cycle Modulation Studies
No published studies were found that investigate the effects of this compound on apoptosis or cell cycle progression in any cell line.
Gene Expression and Proteomic Profiling (e.g., investigations concerning EIF4E3 pathways)
There is no available data from gene expression or proteomic profiling studies examining the cellular response to this compound, including any potential effects on the EIF4E3 pathways.
Comprehensive Elucidation of the Mechanism of Action (MoA) at Molecular and Cellular Levels
Without foundational biological data, a comprehensive elucidation of the mechanism of action for this compound cannot be constructed.
Downstream Signaling Pathway Analysis
No research has been published that analyzes the downstream signaling pathways affected by this compound.
Intracellular Localization and Target Engagement Studies
There are no available studies on the intracellular localization or specific molecular target engagement of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 7 Aza 2 Benzimidazolyl Benzamidoxime Derivatives
Systematic SAR Analysis of 3-(7-Aza-2-benzimidazolyl)benzamidoxime Analogues
A systematic SAR analysis of analogous compounds provides valuable insights into the pharmacophoric requirements for desired biological effects. This involves identifying essential structural motifs, understanding the impact of substituent placement and nature on the core structures, and evaluating the role of specific functional groups.
Based on the analysis of related heterocyclic compounds, the key pharmacophoric elements of this compound likely include:
The Aza-benzimidazole Core: This planar, aromatic bicyclic system is a crucial element, often involved in π-π stacking, hydrophobic, and hydrogen bonding interactions with biological targets. The nitrogen atom in the pyridine (B92270) ring (7-aza position) can act as a hydrogen bond acceptor, influencing the molecule's orientation within a binding site.
The Benzamidoxime (B57231) Moiety: The amidoxime (B1450833) group (-C(=NOH)NH2) is a key functional group known to act as a nitric oxide donor, a zinc-binding group in metalloenzymes, or a bioisosteric replacement for carboxylic acids and other functionalities. Its ability to participate in hydrogen bonding as both a donor and acceptor is critical for target interaction. The spatial arrangement of the amidoxime relative to the aza-benzimidazole core is also a determining factor for activity.
The Phenyl Linker: The central phenyl ring serves as a scaffold, holding the aza-benzimidazole and benzamidoxime moieties in a specific conformational arrangement. The substitution pattern on this ring (in this case, meta-substitution) dictates the geometry of the molecule.
A proposed pharmacophore model for this class of compounds would feature a hydrogen bond acceptor (aza-group), an aromatic region (benzimidazole), and a hydrogen bond donor/acceptor region (amidoxime). nih.gov
Literature on benzimidazole (B57391) derivatives suggests that substitutions at various positions on the core can significantly modulate biological activity. nih.govnih.gov For the aza-benzimidazole core of this compound, the following generalizations can be inferred:
N-1 Position: Alkylation or arylation at the N-1 position of the imidazole (B134444) ring can influence lipophilicity and steric bulk, thereby affecting cell permeability and binding affinity. Small alkyl or benzyl (B1604629) groups are often well-tolerated and can enhance activity. nih.gov
C-5 and C-6 Positions: The benzene (B151609) portion of the benzimidazole core allows for substitution at the C-5 and C-6 positions. The introduction of small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can impact the electronic properties of the ring system and introduce new interaction points. nih.gov The choice of substituent would be target-dependent. For instance, in some series, electron-withdrawing groups have been shown to enhance activity, while in others, electron-donating groups are preferred. nih.gov
| Position | Substituent Type | General Impact on Activity |
| N-1 | Small Alkyl (e.g., -CH3) | Generally tolerated, can increase lipophilicity. |
| N-1 | Bulky Alkyl/Aryl | May decrease activity due to steric hindrance. |
| C-5/C-6 | Electron-donating (e.g., -OCH3) | Can increase electron density of the ring system. |
| C-5/C-6 | Electron-withdrawing (e.g., -Cl, -NO2) | Can decrease electron density and potentially form halogen bonds. |
The benzamidoxime moiety is a critical determinant of the biological profile. Modifications to this group can lead to significant changes in activity:
O-Alkylation/Acylation: Modification of the oxime hydroxyl group can alter the hydrogen-bonding capacity and the potential to act as a nitric oxide donor. O-alkylation or O-acylation generally leads to a decrease in activities that rely on the free hydroxyl group.
N-Alkylation/Acylation: Substitution on the amino group of the amidoxime can affect its hydrogen-bonding potential and basicity.
Bioisosteric Replacement: Replacing the amidoxime with other functional groups such as carboxylic acids, tetrazoles, or hydroxamic acids can help to probe the specific interactions of this moiety and potentially improve pharmacokinetic properties. The choice of bioisostere would depend on the desired interaction profile (e.g., chelation, hydrogen bonding).
| Modification | Structural Change | Potential Effect on Activity |
| O-Methylation | -C(=NOCH3)NH2 | Loss of hydrogen bond donation from OH, reduced polarity. |
| N-Acetylation | -C(=NOH)NHCOCH3 | Altered hydrogen bonding and steric profile. |
| Replacement with Carboxylic Acid | -COOH | Introduces a strong acidic character, alters binding mode. |
| Replacement with Tetrazole | -CN4H | Acts as an acidic bioisostere, can improve metabolic stability. |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. Developing such models for this compound derivatives can aid in predicting the activity of novel analogs and guiding further synthetic efforts.
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that capture the structural variations within the series of compounds. For aza-benzimidazole derivatives, a combination of descriptors would be necessary: researchgate.netresearchgate.nethufocw.org
2D Descriptors: These describe the topological and physicochemical properties of the molecules. Examples include:
Topological indices: (e.g., Kier & Hall connectivity indices, Balaban J index) which describe molecular branching and shape.
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic distribution within the molecule.
3D Descriptors: These descriptors depend on the three-dimensional conformation of the molecule. Examples include:
Steric descriptors: (e.g., van der Waals volume, surface area) which describe the size and shape of the molecule.
Quantum chemical descriptors: (e.g., HOMO/LUMO energies, electrostatic potential) which provide insights into reactivity and interaction energies. researchgate.net
Once the descriptors are calculated for a set of molecules with known biological activities, a statistical model can be developed. A common approach is Multiple Linear Regression (MLR) , which generates a linear equation relating the biological activity to a combination of the most relevant descriptors. nih.gov More advanced techniques like Partial Least Squares (PLS) or Artificial Neural Networks (ANN) can be employed to handle large datasets or non-linear relationships. researchgate.net
A QSAR model's utility lies in its ability to accurately predict the activity of new compounds. To ensure the model is robust and not a result of chance correlation, it must be rigorously validated. Standard validation techniques include: nih.gov
Internal Validation: This is typically performed using a leave-one-out (LOO) or leave-many-out (LMO) cross-validation procedure. The model is built using a subset of the data and used to predict the activity of the excluded data point(s). A high cross-validated correlation coefficient (q²) indicates good internal consistency.
External Validation: The dataset is split into a training set (used to build the model) and a test set (used to evaluate its predictive power). The model's ability to predict the activities of the compounds in the test set, which were not used in model generation, is a true measure of its predictive capability. A high predictive correlation coefficient (R²pred) for the test set is desirable.
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A lack of a significant correlation in the randomized models confirms that the original model is not due to chance.
For a series of this compound derivatives, a well-validated QSAR model could predict the biological activity of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Rational Design and Optimization Strategies for Enhanced Biological Efficacy
The rational design of derivatives of a lead compound, such as this compound, is a cornerstone of modern drug discovery. This process involves iterative modifications of the chemical structure to improve its interaction with a biological target, enhance its pharmacokinetic properties, and minimize off-target effects. The optimization of benzimidazole derivatives often focuses on substitutions at the N-1 position of the benzimidazole ring, as well as on the phenyl ring of the benzamidine (B55565) or benzamide (B126) moiety. nih.govnih.gov
Hypothetical Optimization Strategies:
A systematic approach to modifying the this compound scaffold would involve several key areas of chemical exploration:
Modification of the Benzamidoxime Moiety: The amidoxime group is a known zinc-binding group and is often used in the design of metalloenzyme inhibitors. Its properties can be modulated by alkylation or acylation of the oxime oxygen or the amino group. These modifications can impact the compound's binding affinity, selectivity, and metabolic stability.
Substitution on the Phenyl Ring: The phenyl ring of the benzamidoxime offers multiple positions for substitution. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the amidoxime and influence its pKa, which can be critical for target engagement. Furthermore, the addition of bulky or flexible side chains can probe for additional binding pockets in the target protein and improve potency.
Illustrative Data from Related Benzimidazole Derivatives:
While no data tables for this compound derivatives are available, the following table illustrates the type of data that would be generated in a typical SAR study of benzimidazole-based compounds, in this case, as inhibitors of a hypothetical kinase. This data is purely illustrative and not based on actual experimental results for the specified compound.
| Compound ID | R1 (N1-substitution) | R2 (Phenyl Substitution) | Kinase Inhibition IC50 (nM) |
| Parent | H | H | 500 |
| 1a | Methyl | H | 350 |
| 1b | Ethyl | H | 200 |
| 2a | H | 4-Fluoro | 400 |
| 2b | H | 4-Chloro | 300 |
| 3a | Methyl | 4-Fluoro | 150 |
| 3b | Ethyl | 4-Chloro | 80 |
This hypothetical data would suggest that small alkyl substitutions at the N1-position and halogen substitutions at the 4-position of the phenyl ring are beneficial for inhibitory activity against the target kinase. Such a systematic approach allows medicinal chemists to build a comprehensive understanding of the SAR and guide the design of more potent and selective compounds. The development of effective therapeutics based on the this compound scaffold would necessitate such a detailed investigation.
Computational Chemistry and in Silico Studies of 3 7 Aza 2 Benzimidazolyl Benzamidoxime
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.net
Identification of Critical Amino Acid Residues in the Binding Pocket
Information regarding the critical amino acid residues in the binding pocket of any target protein that may interact with 3-(7-Aza-2-benzimidazolyl)benzamidoxime is not available. This level of detail is crucial for understanding the specificity and potency of a ligand. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a more realistic representation of biological systems. nih.govnih.govnih.govnih.govjksus.org
Evaluation of Dynamic Behavior of the Ligand-Target Complex
No studies were found that have evaluated the dynamic behavior of a this compound-target complex. Such simulations would assess the stability of the binding mode predicted by molecular docking and analyze the conformational changes of both the ligand and the target. jksus.org
Free Energy Calculations for Binding
There is no available data on the free energy calculations for the binding of this compound to any biological target. These calculations provide a more accurate estimation of the binding affinity compared to docking scores alone.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are used to study the electronic structure and properties of molecules, providing insights into their reactivity and spectroscopic characteristics. nih.govjocpr.comresearchgate.net
No specific quantum chemical calculations or electronic structure analyses for this compound have been found in the public literature. Such studies would provide valuable information on parameters like HOMO-LUMO energy gap, electrostatic potential, and charge distribution, which are important for understanding the molecule's chemical behavior. researchgate.net
Conformational Analysis and Tautomerism of the Compound
The three-dimensional structure and the potential for the existence of different tautomeric forms are fundamental properties that dictate the biological activity of a molecule.
Conformational Analysis:
The conformational flexibility of this compound would primarily revolve around the rotatable bond connecting the benzimidazole (B57391) and benzamidoxime (B57231) rings. Understanding the preferred spatial arrangement of these two ring systems is critical, as it determines how the molecule fits into a biological target's binding site. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to perform a systematic search of the conformational space to identify low-energy, stable conformations. The insights gained from such analyses are vital for understanding the molecule's shape and how it presents its key interacting groups (e.g., hydrogen bond donors and acceptors) to a protein target.
Tautomerism:
The benzimidazole ring system is known to exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the imidazole (B134444) ring. This results in two distinct tautomeric forms. The relative stability of these tautomers can be influenced by the substituents on the benzimidazole ring and the surrounding environment. For this compound, the position of the aza-group (the nitrogen atom in the benzene (B151609) part of the benzimidazole) could influence the electronic properties of the imidazole ring and thus the tautomeric equilibrium.
Furthermore, the amidoxime (B1450833) group (-C(=NOH)NH2) can also exist in different tautomeric forms, including the oxime and the hydroxylamine (B1172632) forms. Density Functional Theory (DFT) calculations are a powerful tool to investigate the relative energies of these different tautomers and to predict the most stable form under various conditions. Understanding the predominant tautomeric form is crucial as it can significantly impact the molecule's interaction with its biological target.
Table 1: Potential Tautomeric Forms of this compound
| Functional Group | Tautomeric Form 1 | Tautomeric Form 2 |
| Benzimidazole | N1-H tautomer | N3-H tautomer |
| Amidoxime | Z-oxime | E-oxime |
| Amidoxime | Amide-oxime | Imide-alcohol |
Reactivity Predictions and Electrostatic Potential Maps
In silico methods can predict the chemical reactivity of a molecule and visualize its electronic properties, which are key determinants of its pharmacokinetic and pharmacodynamic profiles.
Reactivity Predictions:
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide a quantitative measure of a molecule's reactivity. These descriptors include:
HOMO-LUMO gap: A smaller gap generally indicates higher reactivity.
Ionization potential: The energy required to remove an electron.
Electron affinity: The energy released when an electron is added.
Electronegativity: The ability of a molecule to attract electrons.
Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.
DFT calculations can be used to compute these parameters for this compound, offering insights into its stability and potential metabolic fate. nih.govresearchgate.net
Electrostatic Potential Maps (EPMs):
EPMs are three-dimensional visualizations of the electrostatic potential on the van der Waals surface of a molecule. They provide a powerful way to understand the distribution of charge and to identify regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue).
For this compound, an EPM would likely show:
Negative potential around the nitrogen and oxygen atoms of the amidoxime group and the nitrogen atoms of the aza-benzimidazole ring, indicating these are likely sites for hydrogen bond acceptance.
Positive potential around the amine and imine protons of the amidoxime and the N-H proton of the benzimidazole, suggesting these are key hydrogen bond donor sites.
These maps are invaluable for predicting how the molecule will interact with biological macromolecules, such as enzymes and receptors, and for understanding its solubility and permeability properties.
Table 2: Predicted Reactivity Descriptors for a Generic Benzimidazole Derivative
| Descriptor | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.5 eV | Region susceptible to electrophilic attack |
| LUMO Energy | -1.2 eV | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Indicates good kinetic stability |
| Dipole Moment | 3.5 D | Suggests moderate polarity |
Note: These are example values for a generic benzimidazole derivative and would need to be calculated specifically for this compound.
Virtual Screening and Ligand-Based Drug Design (LBDD) Approaches
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This makes this compound an interesting candidate for virtual screening and LBDD approaches to discover its potential therapeutic applications.
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, if a specific biological target is hypothesized or identified, molecular docking simulations could be performed. This would involve computationally placing the molecule into the binding site of the target and scoring its potential binding affinity. This approach can help to prioritize it for further experimental testing.
Conversely, a library of compounds containing the this compound scaffold could be screened against a panel of known drug targets to identify potential new activities.
Ligand-Based Drug Design (LBDD):
When the three-dimensional structure of the biological target is unknown, LBDD methods can be employed. These approaches rely on the knowledge of other molecules that are known to be active against the target of interest.
Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to be recognized by a specific biological target. If a set of molecules with a similar mechanism of action to what is expected for this compound are known, a pharmacophore model can be generated. This model can then be used to assess how well this compound fits the required features.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By building a QSAR model for a set of related benzimidazole derivatives, the activity of this compound could be predicted. nih.gov Such models can also guide the design of new, more potent analogs by identifying the key structural features that contribute to activity.
The application of these in silico techniques would be instrumental in elucidating the therapeutic potential of this compound and in guiding the design of future drug candidates based on its chemical scaffold.
Pre Clinical Investigations and Translational Research Perspectives for 3 7 Aza 2 Benzimidazolyl Benzamidoxime
In Vivo Proof-of-Concept Studies in Relevant Animal Models (General Disease Models)
Efficacy Assessment in Disease Progression Models
Currently, there is no publicly available scientific literature detailing the in vivo efficacy of 3-(7-Aza-2-benzimidazolyl)benzamidoxime in established animal models of disease. While the broader class of benzimidazole-containing compounds has been investigated for various therapeutic applications, including oncology, specific data on the ability of this particular agent to alter the course of disease progression in preclinical models has not been reported.
Pharmacodynamic Biomarker Evaluation
Information regarding the evaluation of pharmacodynamic biomarkers for this compound is not available in the public domain. Such studies would be essential to understand the biochemical and physiological effects of the compound in a living organism and to establish a dose-response relationship.
Pharmacokinetic (PK) Profiling in Pre-clinical Species
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
Detailed in vivo studies characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species have not been published. While in silico (computer-based) predictions can be made for related benzimidazole (B57391) structures, specific experimental data for this compound are absent.
Bioavailability and Clearance Rate Determinations
There is no available data from preclinical in vivo studies to determine the bioavailability or clearance rate of this compound. These pharmacokinetic parameters are crucial for assessing the compound's potential as a therapeutic agent.
Broader Academic Implications and Future Directions in 3 7 Aza 2 Benzimidazolyl Benzamidoxime Research
Contributions to the Understanding of Benzimidazole (B57391) and Amidoxime (B1450833) Chemical Space
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. nih.gov These derivatives are structurally similar to purines, allowing them to interact with various biological systems. nih.gov The introduction of an amidoxime moiety to this framework, as seen in 3-(7-Aza-2-benzimidazolyl)benzamidoxime, represents a strategic chemical modification. Amidoximes, or N-hydroxylated amidines, are versatile functional groups that can act as prodrugs for amidines, potentially improving bioavailability by masking the cationic charge of the amidine group. researchgate.netnih.gov
The synthesis of amidoxime-based benzimidazole derivatives typically involves a multi-step pathway, often starting from cyano-based intermediates that are subsequently condensed with hydroxylamine (B1172632) hydrochloride. nih.gov The characterization of these compounds relies on techniques such as 1H- and 13C-NMR, DEPT-135, and FT-IR spectroscopic analyses. nih.gov
Research into this compound and its analogues contributes to a deeper understanding of the structure-activity relationships (SAR) within this hybrid chemical space. Key areas of exploration include how the substitution pattern on both the benzimidazole and the phenyl ring influences the compound's physicochemical properties and biological activity. The "aza" substitution (a nitrogen atom in the benzimidazole ring) is a notable feature that can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule compared to a standard benzimidazole.
Table 1: Representative Physicochemical Data of Amidoxime-Based Benzimidazole Derivatives
| Compound Number | Molecular Formula | Molecular Mass ( g/mol ) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1a | C21H15N3 | 309.37 | 84.50 | 215-217 |
| 2a | C21H18N4O | 342.39 | 75.60 | 220-222 |
| 2b | C21H16N4O2 | 356.38 | 72.30 | 225-227 |
This table presents representative data for amidoxime-based benzimidazole derivatives to illustrate typical physicochemical properties. nih.gov
Potential as a Research Tool in Chemical Biology and Target Validation
The unique structural features of this compound make it a promising candidate for development as a research tool in chemical biology. The benzimidazole core is known to interact with a variety of biological targets, and the amidoxime group can participate in hydrogen bonding and metal chelation, further expanding its potential interaction profile.
One key application could be in the development of chemical probes to investigate specific biological pathways or validate novel drug targets. By modifying the core structure with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, researchers could create tools for target identification and imaging studies. The amidoxime functionality can also be leveraged, as it can be reduced in vivo to the corresponding amidine, allowing for studies on prodrug activation mechanisms. researchgate.netnih.gov
The potential for these compounds to act as inhibitors of specific enzymes or protein-protein interactions is another area of interest. For instance, some benzimidazole derivatives have shown activity as kinase inhibitors. nih.gov The specific substitution pattern of this compound could confer selectivity for certain targets, which could be explored through systematic screening and biochemical assays.
Unanswered Questions and Emerging Research Frontiers
Despite the promising nature of the benzimidazole-amidoxime scaffold, several key questions remain unanswered, representing emerging frontiers for research.
Biological Targets and Mechanism of Action: A primary unanswered question is the specific biological targets of this compound and its derivatives. Elucidating the mechanism of action is crucial for understanding their potential therapeutic applications.
In Vivo Efficacy and Pharmacokinetics: While in vitro studies can provide initial insights, in vivo studies are necessary to determine the efficacy, pharmacokinetics, and metabolic fate of these compounds. turkjps.org A significant challenge for amidine-containing compounds is their bioavailability, which the amidoxime prodrug strategy aims to address. nih.gov
Exploration of the "Aza" Position: The impact of the nitrogen atom in the 7-aza position on the biological activity and physicochemical properties of the benzimidazole ring is not fully understood. Systematic studies comparing aza-benzimidazole derivatives with their traditional benzimidazole counterparts would be highly informative.
Development of Synthetic Methodologies: While general synthetic routes to benzimidazole amidoximes exist, the development of more efficient and versatile synthetic methodologies would accelerate the exploration of this chemical space. turkjps.org This includes methods for diversifying the substitution patterns on both ring systems.
Strategic Avenues for Further Academic Development of the Compound Series
To fully realize the potential of this compound and its analogues, a strategic and multidisciplinary research approach is required.
Systematic Library Synthesis and Screening: The synthesis of a focused library of derivatives with systematic variations in the substitution patterns would be a critical first step. This would allow for a comprehensive exploration of the SAR.
Computational and In Silico Studies: Molecular modeling and docking studies can help predict potential biological targets and guide the design of new analogues with improved activity and selectivity. nih.gov ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can also be used to assess the drug-likeness of the synthesized compounds. nih.gov
Advanced Biological Evaluation: Promising compounds should be subjected to a broad range of biological assays to identify their therapeutic potential. This could include screening against various cancer cell lines, pathogenic microbes, and specific enzyme targets.
Collaborative Research: Given the multidisciplinary nature of this research, collaborations between synthetic chemists, medicinal chemists, biologists, and pharmacologists will be essential for advancing the field.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(7-Aza-2-benzimidazolyl)benzamidoxime, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine derivatives or coupling of benzimidazole precursors with amidoxime groups. For example:
- Cyclization : Use CO₂ and H₂ under green chemistry conditions to form the benzimidazole core, as demonstrated in cyclization reactions of o-phenylenediamines (yield: 70-85%) .
- Amidoxime Formation : React nitrile intermediates with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 4–6 hours, followed by purification via silica gel chromatography .
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of hydroxylamine), use catalytic HClO₄-SiO₂ (5 mol%) for oxadiazole formation, and monitor progress via TLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.0 ppm, amidoxime NH₂ at δ 5.9 ppm) .
- Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.3) and fragmentation patterns .
- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min to assess purity (>95%) .
Advanced Research Questions
Q. How does the enzymatic reduction of benzamidoxime derivatives by mARC2 influence their pharmacological and toxicological profiles?
- Methodological Answer :
- Metabolic Pathways : mARC2 reduces benzamidoxime to benzamidine, a process dependent on nutritional status (e.g., activity decreases by 40% in starved rats). Use mitochondrial fractions from liver homogenates and measure catalytic activity via UV-spectroscopy (λ = 340 nm) .
- Mutagenicity : Conduct Ames tests with TA98 strain and S9 liver homogenates. Note that mutagenicity requires enzymatic activation (e.g., 9000g supernatant of rabbit liver) and may involve unstable glucuronide intermediates .
Q. What strategies resolve contradictions in mutagenicity data for benzamidoxime derivatives across studies?
- Methodological Answer :
- Experimental Design : Standardize enzyme sources (e.g., species-specific liver homogenates) and include negative controls without S9 activation.
- Mechanistic Studies : Use UDP-glucuronic acid (UDPGA) to trap unstable conjugates and analyze via LC-MS/MS for transient intermediates .
- Comparative Analysis : Cross-validate results with alternative assays (e.g., Comet assay for DNA strand breaks) .
Q. How can benzamidoxime-functionalized polymers be applied in nuclear waste separation, and what factors govern their selectivity?
- Methodological Answer :
- Material Synthesis : Graft benzamidoxime groups onto poly(HIPE) scaffolds via radical polymerization. Characterize using FTIR (C=N stretch at 1650 cm⁻¹) and BET surface area analysis (~300 m²/g) .
- Actinide Binding : Perform batch adsorption experiments at pH 4–5 (optimal for Th⁴⁺/UO₂²⁺ binding). Use HEXS to confirm oligomer formation (e.g., Th₃(OH)₅⁷⁺ species) .
- Selectivity : Compete with 0.1 M HNO₃ for desorption; benzamidoxime shows 10:1 selectivity for U over Pu .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
